![molecular formula C12H15NO2S B2794345 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide CAS No. 2097935-97-0](/img/structure/B2794345.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide is a compound with the molecular formula C12H15NO2S and a molecular weight of 237.32. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a hydroxycyclohexenyl group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with a suitable hydroxycyclohexenyl derivative. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of N-[(1-oxocyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide.
Reduction: Formation of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-amine.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The hydroxycyclohexenyl group may facilitate binding to enzymes or receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the hydroxycyclohexenyl group, resulting in different biological activities.
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide: Contains a benzene ring instead of a thiophene ring, leading to variations in electronic properties and reactivity.
Uniqueness
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide is unique due to the presence of both the hydroxycyclohexenyl group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-11(10-5-4-8-16-10)13-9-12(15)6-2-1-3-7-12/h2,4-6,8,15H,1,3,7,9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADGKPZHSXYGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
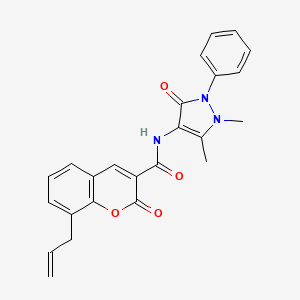
![2-amino-3-[(E)-{[1-(prop-2-en-1-yloxy)naphthalen-2-yl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2794263.png)
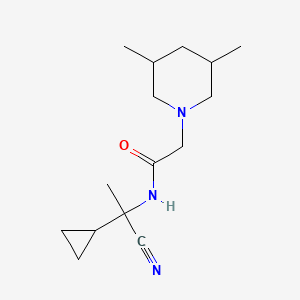
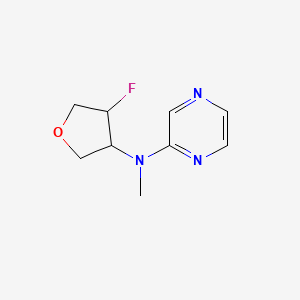
![2-(4-methyl-1,4-diazepan-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2794267.png)
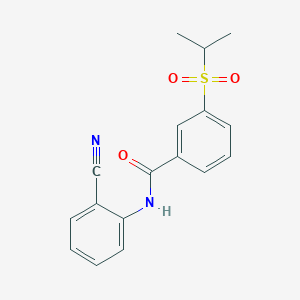
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B2794270.png)
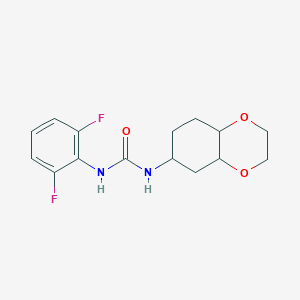
![7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2794274.png)
![3-Benzyl-8-((5-isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2794278.png)
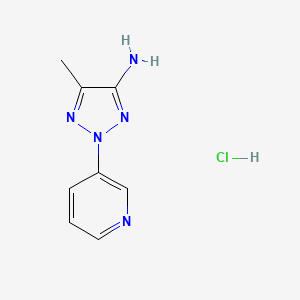
![2-(4-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2794282.png)
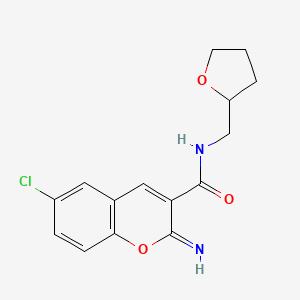
![5-ethyl-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2794284.png)
